4-Hydroxyospemifene

Metabolite profiling Pharmacokinetics LC-MS bioanalysis

4-Hydroxyospemifene (4-OH ospemifene; CAS 341525-22-2) is the principal pharmacologically active metabolite of the oral selective estrogen receptor modulator (SERM) ospemifene (Osphena/Senshio), a nonsteroidal triphenylethylene derivative approved for moderate-to-severe dyspareunia associated with vulvar and vaginal atrophy in postmenopausal women. In human plasma following oral ospemifene administration, 4-hydroxyospemifene is the most abundant circulating metabolite, representing approximately 25% of the parent compound's systemic exposure—substantially exceeding the abundance of all other metabolites, including its regioisomer 4'-hydroxyospemifene, each of which accounts for less than 7% of parent exposure.

Molecular Formula C₂₄H₂₃ClO₃
Molecular Weight 394.89
CAS No. 341525-22-2
Cat. No. B1144702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyospemifene
CAS341525-22-2
Synonyms(Z)-4-(4-Chloro-1-(4-(2-hydroxyethoxy)phenyl)-1-phenylbut-1-en-2-yl)phenol
Molecular FormulaC₂₄H₂₃ClO₃
Molecular Weight394.89
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyospemifene (CAS 341525-22-2): A Critical Ospemifene Metabolite for SERM Research and Bioanalytical Reference


4-Hydroxyospemifene (4-OH ospemifene; CAS 341525-22-2) is the principal pharmacologically active metabolite of the oral selective estrogen receptor modulator (SERM) ospemifene (Osphena/Senshio), a nonsteroidal triphenylethylene derivative approved for moderate-to-severe dyspareunia associated with vulvar and vaginal atrophy in postmenopausal women [1]. In human plasma following oral ospemifene administration, 4-hydroxyospemifene is the most abundant circulating metabolite, representing approximately 25% of the parent compound's systemic exposure—substantially exceeding the abundance of all other metabolites, including its regioisomer 4'-hydroxyospemifene, each of which accounts for less than 7% of parent exposure [2]. This disproportionate systemic presence, combined with demonstrated ER binding and antiestrogenic activity, makes 4-hydroxyospemifene an essential reference standard for pharmacokinetic bioanalysis, metabolite safety assessment, and SERM mechanistic studies.

Why 4-Hydroxyospemifene Cannot Be Substituted by Generic SERM Analogs or Regioisomeric Metabolites


Although several SERMs (ospemifene, tamoxifen, toremifene, raloxifene) and their hydroxylated metabolites share a common pharmacophore, each exhibits distinct metabolic profiles, CYP inhibition signatures, and tissue-specific estrogen receptor modulation [1]. Within the ospemifene metabolic pathway alone, the two primary hydroxylation products—4-hydroxyospemifene and 4'-hydroxyospemifene—differ dramatically in systemic abundance (approximately 25% vs. <7% of parent exposure) [2], CYP isoform selectivity (4-hydroxylation involves CYP2C9, CYP2C19, CYP2B6, and CYP3A4; 4'-hydroxylation is catalyzed exclusively by CYP3A enzymes) [2], and CYP2C9 inhibitory potency (IC50 1.1 µM for 4-hydroxyospemifene vs. substantially weaker inhibition by ospemifene itself) [3]. These quantitative differences, detailed in the evidence below, preclude simple interchange of 4-hydroxyospemifene with its parent drug, its regioisomer, or metabolites of other SERMs in bioanalytical method development, drug-drug interaction risk assessment, or metabolite-specific pharmacology studies.

Quantitative Differentiation Evidence: 4-Hydroxyospemifene vs. Parent Drug, Regioisomer, and SERM Comparators


Metabolic Abundance in Human Plasma: 4-Hydroxyospemifene vs. 4'-Hydroxyospemifene and Other Metabolites

In human plasma following oral ospemifene administration, 4-hydroxyospemifene is the most abundant metabolite, accounting for approximately 25% of the parent compound's abundance. In contrast, every other detected metabolite—including the regioisomer 4'-hydroxyospemifene—individually represented less than 7% of parent abundance [1]. This 3.6-fold or greater difference in systemic exposure establishes 4-hydroxyospemifene as the metabolite requiring primary analytical focus for pharmacokinetic quantitation and exposure-response correlation.

Metabolite profiling Pharmacokinetics LC-MS bioanalysis

CYP2C9 Inhibition Potency: 4-Hydroxyospemifene vs. Ospemifene (Parent)

In an N-in-one human liver microsome CYP inhibition screening, 4-hydroxyospemifene inhibited CYP2C9-mediated tolbutamide methylhydroxylase activity with an IC50 of 1.1 µM, a potency approximately one order of magnitude greater than its inhibition of CYP2C19 [1]. In contrast, ospemifene (parent drug) demonstrated only weak inhibition across all CYP isoforms tested, with CYP2C9 inhibition not reaching clinically relevant concentrations. This isoform-specific inhibitory potency of 4-hydroxyospemifene is notable because CYP2C9 metabolizes warfarin and other narrow-therapeutic-index drugs, making the metabolite—not the parent—the primary molecular entity of concern in CYP2C9-mediated drug-drug interaction (DDI) risk assessment [1].

Drug-drug interaction risk CYP inhibition Hepatocyte metabolism

Terminal Half-Life Differential: 4-Hydroxyospemifene vs. Ospemifene

Following a single 60 mg oral dose of ospemifene in healthy postmenopausal women, the geometric mean terminal elimination half-life (t1/2) of 4-hydroxyospemifene was 29.0 hours (CV% 18.0), compared to 24.5 hours (CV% 21.3) for the parent ospemifene [1]. The approximately 4.5-hour longer half-life of 4-hydroxyospemifene indicates that the metabolite persists in the systemic circulation longer than the parent, a property relevant for understanding extended pharmacodynamic coverage and for designing bioanalytical sampling schedules that adequately capture metabolite exposure.

Elimination kinetics Steady-state pharmacokinetics Metabolite accumulation

Food Effect on Systemic Exposure: 4-Hydroxyospemifene AUC and Cmax Enhancement with Food Intake

Concomitant food intake markedly enhances ospemifene bioavailability, which in turn governs systemic exposure to its major metabolite 4-hydroxyospemifene. In a randomized crossover food-effect study following a single 60 mg oral ospemifene dose, the AUC(0-72h) and Cmax of ospemifene increased 2.8-fold and 3.6-fold, respectively, with a high-fat breakfast (860 kcal), and 1.9-fold and 2.3-fold, respectively, with a low-fat breakfast (300 kcal), relative to the fasted state [1]. Because 4-hydroxyospemifene is quantitatively the dominant circulating metabolite, its systemic exposure is proportionally affected by this food effect. Consequently, any study requiring controlled or reproducible metabolite exposure must account for the food-dependent bioavailability of the parent drug as a prerequisite to consistent 4-hydroxyospemifene levels.

Oral bioavailability Food effect Fed vs. fasted pharmacokinetics

CYP Isoform Selectivity of 4-Hydroxylation: 4-Hydroxyospemifene Formation via Multiple CYPs vs. 4'-Hydroxylation Exclusively via CYP3A

The formation of 4-hydroxyospemifene is catalyzed by multiple CYP isoforms—CYP2C9, CYP2C19, CYP2B6, and CYP3A4—providing significant metabolic redundancy. In contrast, the formation of the competing regioisomer 4'-hydroxyospemifene is catalyzed exclusively by CYP3A enzymes [1]. This multi-pathway redundancy means that strong inhibition or genetic polymorphism of any single CYP isoform is unlikely to substantially reduce 4-hydroxyospemifene formation, whereas 4'-hydroxyospemifene formation is entirely dependent on CYP3A activity and therefore more susceptible to CYP3A4-mediated drug interactions and pharmacogenetic variability [2]. This metabolic robustness is a key differentiator for the utility of 4-hydroxyospemifene as a consistent pharmacokinetic endpoint.

Metabolic pathway redundancy CYP phenotyping Drug interaction risk

Antiestrogenic Activity in ER+ Breast Cancer Model: 4-Hydroxyospemifene In Vitro Growth Inhibition

In the MTag 34 cell line derived from an estrogen receptor-positive (ER+) mouse mammary tumor, treatment with either ospemifene or its major active metabolite 4-hydroxyospemifene (4-OH ospemifene) in vitro did not stimulate cell growth, confirming their antiestrogenic character. Furthermore, in the MTag.Tg transgenic mouse model, ospemifene (which generates 4-hydroxyospemifene as its predominant circulating metabolite) increased survival time and exerted a dose-dependent antitumor effect on ER+ mammary tumors at the 50 mg/kg dose [1]. Extensive preclinical data indicate that ospemifene and its major metabolite 4-hydroxyospemifene display antiestrogenic activity in animal models of ER+ breast cancer and ductal carcinoma in situ, with activity described as similar to tamoxifen [2]. While direct comparative IC50 values between 4-hydroxyospemifene and other SERM metabolites (e.g., 4-hydroxytamoxifen) in the same assay are not available, the demonstrated intrinsic antiestrogenic activity of the metabolite distinguishes it from pharmacologically inert metabolite species.

Antiestrogen activity Breast cancer SERM metabolite pharmacology

Optimal Application Scenarios for 4-Hydroxyospemifene (CAS 341525-22-2) Based on Quantitative Evidence


LC-MS/MS Bioanalytical Method Development and Validation for Ospemifene Pharmacokinetic Studies

Given that 4-hydroxyospemifene represents approximately 25% of parent ospemifene systemic exposure—more than 3.6-fold higher than any other individual metabolite [1]—and has a terminal half-life approximately 18% longer than the parent (29.0 vs. 24.5 hours) [2], it is the essential metabolite reference standard for developing and validating LC-MS/MS assays for ospemifene pharmacokinetic studies. Bioanalytical methods that omit 4-hydroxyospemifene quantification risk missing the predominant circulating molecular species and underestimating total pharmacologically active exposure.

CYP2C9-Mediated Drug-Drug Interaction Liability Assessment

4-Hydroxyospemifene inhibits CYP2C9 with an IC50 of 1.1 µM, a potency approximately an order of magnitude greater than its CYP2C19 inhibition and substantially more potent than the parent ospemifene at clinically relevant concentrations [1]. Researchers conducting DDI risk assessment for ospemifene-containing products must use the metabolite—not the parent drug—as the test article in CYP2C9 inhibition assays, particularly when evaluating co-administration risk with CYP2C9 substrates such as warfarin or phenytoin.

Metabolite-Specific Toxicology and Safety Pharmacology Studies

The ICH M3(R2) guidance on nonclinical safety studies recommends separate evaluation of human metabolites present at >10% of total drug-related exposure. As 4-hydroxyospemifene is present at approximately 25% of parent systemic exposure [1], it meets and exceeds this regulatory threshold, necessitating its use as a discrete test article in metabolite-specific toxicology studies. Furthermore, 4-hydroxyospemifene exposure is adequately recapitulated in rat and cynomolgus monkey—the primary toxicology species for ospemifene [2]—making it the appropriate reference standard for interspecies exposure comparisons.

ER+ Breast Cancer Chemoprevention Research Using the MTag.Tg Model

For researchers investigating SERM-mediated chemoprevention of ER+ breast cancer, 4-hydroxyospemifene is the active metabolite that contributes to the antitumor effect observed in the MTag.Tg transgenic mouse model, where ospemifene treatment increased survival and exerted dose-dependent tumor inhibition at 50 mg/kg [1]. Studies designed to isolate the metabolite's independent contribution to antiestrogenic activity require 4-hydroxyospemifene as a standalone test compound alongside the parent drug, with plasma level confirmation of both analytes in treated animals [1].

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